3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde
Overview
Description
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 3-chlorophenyl group and a carbaldehyde group at positions 3 and 4, respectively, makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial electron transport chain . It acts as a chemical inhibitor of oxidative phosphorylation .
Mode of Action
CCCP acts as a protonophore , altering the permeability of the mitochondrial inner membrane to protons . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This action reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling the proton gradient, it disrupts the normal activity of electron carriers in the electron transport chain . This disruption leads to a decrease in ATP synthesis, affecting energy production within the cell .
Pharmacokinetics
Its effects on the mitochondrial electron transport chain suggest that it can penetrate cellular membranes to reach its target .
Result of Action
The action of CCCP leads to a decrease in ATP synthesis, which can cause a gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: 3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
4-Chloromethcathinone: Another synthetic cathinone with similar stimulant effects.
Uniqueness
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a 3-chlorophenyl group and a carbaldehyde group makes it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKCFMHUXPYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241199 | |
Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-24-2 | |
Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681260-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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